molecular formula C15H14 B14710906 2,9-Dimethylfluorene CAS No. 21846-26-4

2,9-Dimethylfluorene

Cat. No.: B14710906
CAS No.: 21846-26-4
M. Wt: 194.27 g/mol
InChI Key: GCNYNTICGFOVMY-UHFFFAOYSA-N
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Description

9,9-Dimethylfluorene (CAS 4569-45-3) is a polycyclic aromatic hydrocarbon characterized by two methyl groups at the 9th carbon of the fluorene backbone. This substitution imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and materials science. Its synthesis typically involves alkylation of fluorene using methylating agents like iodomethane under basic conditions, yielding 65%–76% efficiency depending on the reaction setup .

Thermal decomposition studies at 800°C reveal that 9,9-dimethylfluorene undergoes flash vacuum pyrolysis (FVP) to produce phenanthrene (43%), dibenzofuran (27%), and trace fluorene (8%). The reaction mechanism involves radical intermediates and β-scission, with thermodynamic stability favoring phenanthrene formation . The geminal dimethyl groups at C9 hinder steric strain, influencing reaction pathways and product distributions compared to unsubstituted fluorene .

Properties

CAS No.

21846-26-4

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2,9-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-7-8-14-13-6-4-3-5-12(13)11(2)15(14)9-10/h3-9,11H,1-2H3

InChI Key

GCNYNTICGFOVMY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) or sulfonic acids under controlled temperatures.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated or sulfonated fluorenes.

Mechanism of Action

The mechanism by which 2,9-Dimethylfluorene exerts its effects is primarily through its ability to participate in π-electron conjugation. This property allows it to interact with various molecular targets and pathways, particularly in organic electronic applications. The compound’s fluorescence and electron delocalization are key factors in its functionality in devices such as OLEDs and sensors .

Comparison with Similar Compounds

Fluorenone (9H-Fluorenone)

Property 9,9-Dimethylfluorene Fluorenone
Functional Group Two methyl groups at C9 Ketone group at C9
Electronic Effects Electron-donating methyl groups Electron-withdrawing carbonyl group (EWG)
Conductance Lower conductance in meta-connected systems due to destructive quantum interference (DQI) Higher conductance in meta-connected systems due to carbonyl-mediated coupling
Applications Organic electronics, radical intermediates Optoelectronics, charge-transport materials

The carbonyl group in fluorenone enhances π-conjugation and enables single destructive quantum interference (SDQI) in molecular wires, unlike 9,9-dimethylfluorene, which lacks electron-withdrawing/donating groups, leading to DQI .

Spiro-Structured Analogs (e.g., Spiro-fluorene-xanthene, SFX)

Property 9,9-Dimethylfluorene SFX-Spiro Compounds
Molecular Packing Linear stacking with limited steric hindrance Rigid spiro-structure enabling "stuck" packing
Mechanoluminescence (ML) ML-inactive due to poor intermolecular interactions ML-active due to optimized packing and stress-responsive emission
Synthetic Complexity Straightforward alkylation Multi-step synthesis requiring spiro-fused rings

Replacing SFX with dimethylfluorene in mechanoluminescent materials (e.g., BFA vs. BSFXA) eliminates ML activity, highlighting the critical role of spiro-geometry in stress-induced luminescence .

Halogenated Derivatives (e.g., 2,7-Dibromo-9,9-dimethylfluorene)

Property 9,9-Dimethylfluorene 2,7-Dibromo-9,9-dimethylfluorene
Reactivity Prone to radical-mediated pyrolysis Bromine substituents enable cross-coupling (e.g., Suzuki-Miyaura)
Electronic Properties Bandgap ~3.4 eV (unmodified) Reduced bandgap due to bromine’s electron-withdrawing effects
Applications Polymer precursors, model systems Organic light-emitting diodes (OLEDs), semiconductors

Halogenation at the 2,7-positions enhances electronic tunability and device compatibility, unlike the parent 9,9-dimethylfluorene, which requires further functionalization for optoelectronic use .

Other Methylated Fluorenes

Compound Key Differences from 9,9-Dimethylfluorene
9-Methylfluorene Single methyl group at C9; higher genotoxicity in hepatocyte assays
1,9-Dimethylfluorene Methyl groups at C1 and C9; altered metabolic pathways and tumorigenicity
9,9'-Bifluorenylidene Extended conjugation (C26H16); higher molecular weight (328.4 g/mol) and stability

Methylation position significantly impacts bioactivity: 9,9-dimethylfluorene exhibits lower genotoxicity than 1,9-dimethyl derivatives, likely due to steric shielding of reactive sites .

Fluorene Derivatives with Nitro or Amino Groups

Compound Key Differences from 9,9-Dimethylfluorene
9,9-Dimethyl-2-nitrofluorene Nitro group at C2 enhances electrophilicity; used in pharmaceuticals
2-Amino-9,9-dimethylfluorene Amino group enables hydrogen bonding; potential in supramolecular chemistry

Nitro and amino substituents introduce polarity and reactivity absent in 9,9-dimethylfluorene, expanding applications in drug design and functional materials .

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